molecular formula C7H10N2O2S B3189332 (3-Methanesulfonylphenyl)hydrazine CAS No. 312303-93-8

(3-Methanesulfonylphenyl)hydrazine

Cat. No. B3189332
CAS RN: 312303-93-8
M. Wt: 186.23 g/mol
InChI Key: SZPJJHUFWHTSON-UHFFFAOYSA-N
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Description

(3-Methanesulfonylphenyl)hydrazine is a chemical compound that has gained a lot of attention in scientific research due to its unique properties. It is a hydrazine derivative that has a methanesulfonyl group attached to the phenyl ring. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Synthesis of Hydrazones, Quinazolines, and Schiff Bases

“(3-Methanesulfonylphenyl)hydrazine” can be used in the synthesis of hydrazones, quinazolines, and Schiff bases. These compounds are synthesized by combining suitable aldehydes with four hydrazides. The preparation methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

Mechanosynthesis

The mechanochemical approach is generally a better choice for the synthesis of quinazolines. This method is more efficient for derivatives of (iso)nicotinic based hydrazones .

Solid-State Melt Reactions

Solid-state melt reactions are used for the synthesis of (iso)nicotinic based hydrazones. This method is more efficient compared to the solution-based synthesis .

Semiconductor Applications

“(3-Methanesulfonylphenyl)hydrazine” is emerging as a replacement for ammonia in low-temperature applications in the semiconductor industry. It has been reported for use in both ALD and MOCVD films .

Biological Activities

Hydrazide-based compounds, including “(3-Methanesulfonylphenyl)hydrazine”, have a broad spectrum of biological activities. They have been reported to possess high anti-inflammatory and analgesic activity .

Safety and Hazards

While specific safety and hazard information for (3-Methanesulfonylphenyl)hydrazine is not available, hydrazine and its derivatives are generally considered hazardous. They are flammable, and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Mechanism of Action

Target of Action

It’s structurally similar to hydralazine , which is an antihypertensive agent that primarily targets smooth muscle cells in the arterial bed .

Mode of Action

(3-Methanesulfonylphenyl)hydrazine likely shares a similar mode of action with hydralazine, given their structural similarity. Hydralazine is a direct-acting smooth muscle relaxant that acts as a vasodilator primarily in resistance arterioles . The molecular mechanism involves inhibition of inositol trisphosphate-induced Ca2+ release from the sarcoplasmic reticulum in arterial smooth muscle cells .

Biochemical Pathways

Hydralazine, a structurally similar compound, has been found to activate the hif pathway through inhibition of phd activity, initiating a pro-angiogenic phenotype . This suggests that (3-Methanesulfonylphenyl)hydrazine may have similar effects on biochemical pathways.

Pharmacokinetics

Hydralazine undergoes extensive acetylator phenotype-dependent first-pass metabolism . The systemic clearance of hydralazine is via metabolic pathways independent of acetylator phenotype . Hydralazine rapidly forms a hydrazone with pyruvic acid in plasma or whole blood, which can account for a significant proportion of systemic clearance .

Result of Action

Thiophene derivatives, which include (3-methanesulfonylphenyl)hydrazine, have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

properties

IUPAC Name

(3-methylsulfonylphenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)7-4-2-3-6(5-7)9-8/h2-5,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPJJHUFWHTSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293482
Record name [3-(Methylsulfonyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

312303-93-8
Record name [3-(Methylsulfonyl)phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312303-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Methylsulfonyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-methanesulphonyl-phenylamine (2.5 g) in 6 mL HCl was added a solution of NaNO2 in 5 mL of H2O at −5° to 0° C. After stirring for 30 min the resulted diazonium salt was poured into a cold solution (−10° to −15° C.) of stannous chloride in 6 ml HCl. The mixture of resulted hydrazine hydrochloride in HCl was stored in the refrigerator overnight. The solution was basified to pH 10, by addition of a 6N solution of NaOH, and extracted with THF. The organic layer was washed, dried over MgSO4, and evaporated to yield 2 g of a light brown solid (3-methanesulfonyl-phenyl)-hydrazine.
Quantity
2.5 g
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reactant
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6 mL
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5 mL
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diazonium salt
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stannous chloride
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6 mL
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Synthesis routes and methods II

Procedure details

B-012 is prepared analogously to B-05 starting from 3-methylsulfonylaniline hydrochloride (2.50 g, 11.4 mmol), sodium nitrite (1.18 g, 17.1 mmol) and tin(II)chloride dihydrate (14.9 g, 66.0 mmol). The product is purified by precipitation from ethyl acetate with cyclohexane. Yield: 1.08 g.
Quantity
2.5 g
Type
reactant
Reaction Step One
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1.18 g
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reactant
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14.9 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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